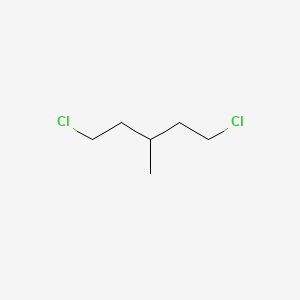
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate is a complex organic compound that belongs to the class of quinuclidinyl esters This compound is known for its unique structural features, which include a quinuclidine ring, a phenyl group, and a cyclopentenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate typically involves the reaction of methyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate with 3-quinuclidinol in n-heptane . The reaction conditions include the use of n-heptane as a solvent and the reaction is carried out under reflux conditions. The product is then purified through crystallization techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinuclidine nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate involves its interaction with specific molecular targets, such as muscarinic acetylcholine receptors. The compound acts as an antagonist, blocking the binding of acetylcholine and inhibiting the downstream signaling pathways. This results in various physiological effects, including modulation of neurotransmission and muscle contraction.
Comparación Con Compuestos Similares
Similar Compounds
3-Quinuclidinyl benzilate: Another quinuclidinyl ester with similar structural features.
Atropine: A well-known muscarinic receptor antagonist.
Scopolamine: Another muscarinic antagonist with a similar mechanism of action.
Uniqueness
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its combination of a quinuclidine ring, phenyl group, and cyclopentenyl moiety sets it apart from other similar compounds, making it a valuable molecule for scientific research and potential therapeutic applications.
Propiedades
| 101756-59-6 | |
Fórmula molecular |
C21H27NO3 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C21H27NO3/c1-15-19(16-11-13-22(15)14-12-16)25-20(23)21(24,18-9-5-6-10-18)17-7-3-2-4-8-17/h2-4,7-9,15-16,19,24H,5-6,10-14H2,1H3 |
Clave InChI |
IARSIZNKNRSSEI-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2CCN1CC2)OC(=O)C(C3=CCCC3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)


